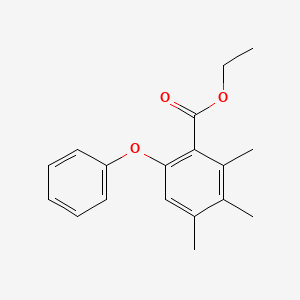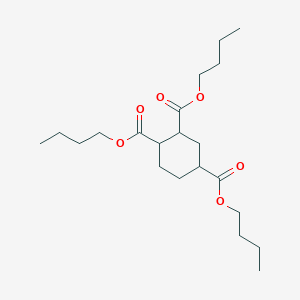
8-Bromo-2-butylquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Bromo-2-butylquinoline is a derivative of quinoline, a heterocyclic aromatic organic compound Quinoline and its derivatives are known for their wide range of applications in medicinal and industrial chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-2-butylquinoline can be achieved through various methods, including classical and modern synthetic routes. One common method involves the bromination of 2-butylquinoline using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is typically carried out in an inert solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The use of green chemistry principles, such as solvent-free conditions or the use of recyclable catalysts, is also explored to minimize environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions: 8-Bromo-2-butylquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form quinoline N-oxides.
Reduction Reactions: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Reactions: Products include 8-substituted quinoline derivatives.
Oxidation Reactions: Products include quinoline N-oxides.
Reduction Reactions: Products include tetrahydroquinoline derivatives.
Applications De Recherche Scientifique
8-Bromo-2-butylquinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential as a fluorescent probe in biological imaging.
Medicine: Investigated for its potential as an antimalarial and anticancer agent.
Industry: Used in the development of novel materials with specific electronic properties.
Mécanisme D'action
The mechanism of action of 8-Bromo-2-butylquinoline involves its interaction with specific molecular targets. In biological systems, it can intercalate into DNA, disrupting the replication process and leading to cell death. It may also inhibit specific enzymes involved in cellular metabolism, contributing to its potential therapeutic effects.
Comparaison Avec Des Composés Similaires
8-Bromoquinoline: Lacks the butyl group, making it less hydrophobic.
2-Butylquinoline: Lacks the bromine atom, affecting its reactivity.
8-Chloro-2-butylquinoline: Similar structure but with chlorine instead of bromine, leading to different chemical properties.
Propriétés
Numéro CAS |
651315-09-2 |
|---|---|
Formule moléculaire |
C13H14BrN |
Poids moléculaire |
264.16 g/mol |
Nom IUPAC |
8-bromo-2-butylquinoline |
InChI |
InChI=1S/C13H14BrN/c1-2-3-6-11-9-8-10-5-4-7-12(14)13(10)15-11/h4-5,7-9H,2-3,6H2,1H3 |
Clé InChI |
VIZMYSUSQKTHEJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1=NC2=C(C=CC=C2Br)C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-{[(4-Methoxyphenyl)methoxy]methyl}prop-2-enoic acid](/img/structure/B15169363.png)

![1-(1-Benzothiophen-3-yl)-2-[4-(2-ethoxyethyl)piperazin-1-yl]ethan-1-one](/img/structure/B15169376.png)
![2-(Pent-4-en-1-yl)-3-[(trimethylsilyl)oxy]-4H-pyran-4-one](/img/structure/B15169379.png)



![7a-[2-(1H-1,2,4-Triazol-5-yl)ethenyl]hexahydro-1H-pyrrolizine](/img/structure/B15169409.png)

